

Technical Guide: ZH8651 Binding and Functional Affinity for the mTAAR1-Gq Complex

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Compound of Interest

Compound Name: ZH8651

Cat. No.: B146110

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Introduction

This technical guide provides an in-depth overview of the binding and functional characteristics of **ZH8651**, a synthetic agonist for the mouse Trace Amine-Associated Receptor 1 (mTAAR1). **ZH8651** is of significant interest to the scientific community due to its dual agonism, activating both Gs and Gq signaling pathways.^[1] This document focuses on the interaction of **ZH8651** with the mTAAR1-Gq protein complex, a critical pathway in neuropsychiatric and metabolic research. The information presented herein is compiled from publicly available scientific literature and resources, with a focus on providing a practical guide for researchers in the field.

Quantitative Data

While specific binding affinity constants (K_d or K_i) for the direct interaction of **ZH8651** with the mTAAR1-Gq complex are not readily available in the public domain, the functional potency of related dual Gs/Gq agonists has been characterized. For instance, the compound ZH8965, a TAAR1-Gs/Gq agonist, demonstrates EC₅₀ values of 6.1 nM for Gs activation and 14.8 nM for Gq activation. This highlights the potent activity of this class of compounds. The primary reference for the detailed characterization of **ZH8651** is the 2023 publication by Shang et al. in the journal Cell, titled "Structural and signaling mechanisms of TAAR1 enabled preferential agonist design."^[1]

Compound	Target	Assay Type	Parameter	Value	Reference
ZH8965	TAAR1	Gs Activation	EC50	6.1 nM	Publicly available data
ZH8965	TAAR1	Gq Activation	EC50	14.8 nM	Publicly available data
ZH8651	mTAAR1-Gq	Gq Activation	EC50	Data not publicly available	Refer to Shang et al., Cell (2023)
ZH8651	mTAAR1-Gq	Binding Affinity (Kd/Ki)	Data not publicly available	Refer to Shang et al., Cell (2023)	

Experimental Protocols

The functional activation of the mTAAR1-Gq signaling pathway by an agonist like **ZH8651** is typically assessed through a calcium mobilization assay. This method measures the increase in intracellular calcium concentration, a key downstream event following Gq protein activation.

Representative Protocol: Calcium Mobilization Assay for mTAAR1-Gq Activation

This protocol is a representative example based on standard cell-based assays for Gq-coupled receptors.

1. Cell Culture and Transfection:

- HEK293 (Human Embryonic Kidney 293) cells are commonly used for their robust growth and high transfection efficiency.
- Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO₂.

- For the assay, cells are transiently co-transfected with plasmids encoding for mTAAR1 and a Gq protein alpha subunit using a suitable transfection reagent (e.g., Lipofectamine 3000). An empty vector can be used as a negative control.

2. Cell Plating:

- 24 hours post-transfection, cells are harvested and seeded into black-walled, clear-bottom 96-well plates at a density of 50,000 to 80,000 cells per well.
- Plates are incubated for another 24 hours to allow for cell adherence and receptor expression.

3. Calcium Dye Loading:

- The growth medium is removed, and cells are washed with a buffered salt solution (e.g., Hanks' Balanced Salt Solution - HBSS) containing 20 mM HEPES.
- A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Cal-520 AM) is prepared according to the manufacturer's instructions, typically in a solution containing an anion-transport inhibitor like probenecid to prevent dye leakage.
- The dye-loading solution is added to each well, and the plate is incubated in the dark at 37°C for 45-60 minutes, followed by a 15-30 minute incubation at room temperature.

4. Compound Preparation and Addition:

- A serial dilution of **ZH8651** is prepared in the assay buffer.
- The dye-loading solution is removed, and cells are washed again with the assay buffer.
- The plate is then placed in a fluorescence microplate reader (e.g., FLIPR or FlexStation).

5. Fluorescence Measurement:

- A baseline fluorescence reading is taken for a set period (e.g., 10-20 seconds).
- The **ZH8651** dilutions (or a vehicle control) are automatically added to the wells.

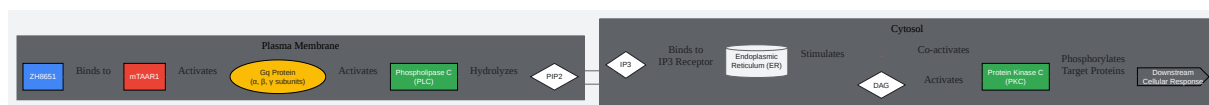
- Fluorescence is measured kinetically for a further 2-3 minutes to capture the transient increase in intracellular calcium.

6. Data Analysis:

- The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence intensity.
- The response is typically normalized to the maximum response observed or to the response of a known reference agonist.
- The concentration-response data is fitted to a four-parameter logistic equation to determine the EC₅₀ value, which represents the concentration of **ZH8651** that elicits a half-maximal response.

Visualizations

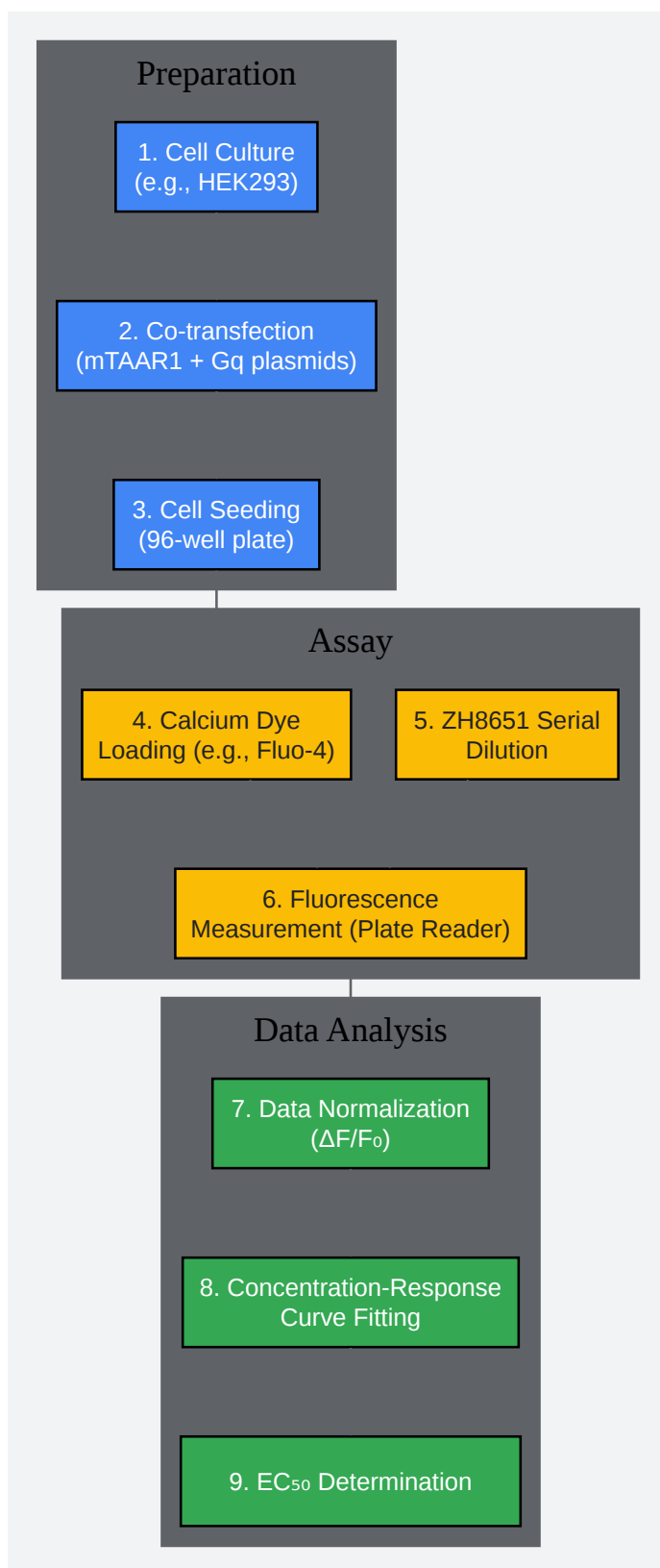
Signaling Pathway



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Caption: mTAAR1-Gq Signaling Pathway

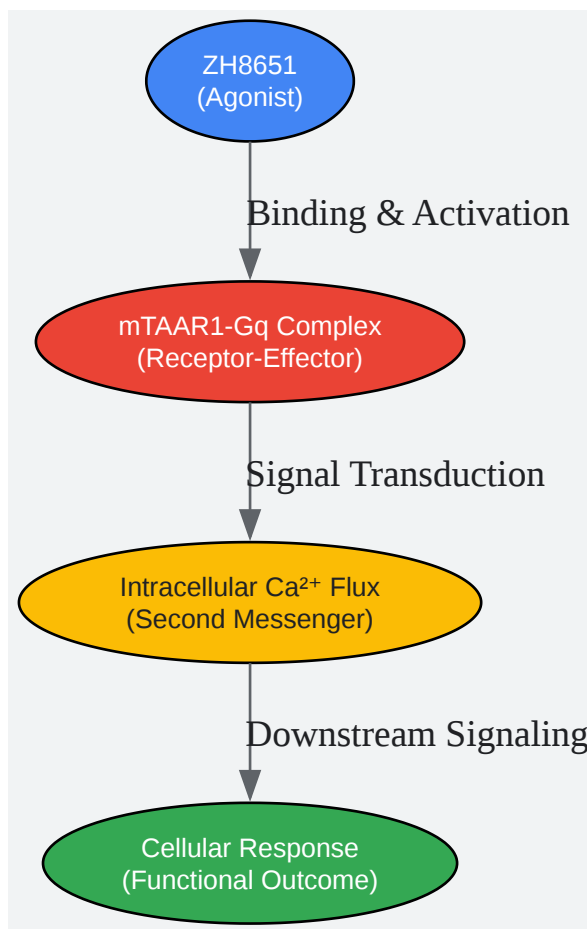
Experimental Workflow



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Caption: Calcium Mobilization Assay Workflow

Logical Relationship



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Caption: Core Components Relationship

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References

- 1. medchemexpress.com [medchemexpress.com]
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